

Application Notes and Protocols: Dosing and Administration of Nazartinib in Mice

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Compound of Interest

Compound Name: Nazartinib

Cat. No.: B611988

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Nazartinib**, also known as EGF816, is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be highly selective for mutant forms of EGFR, particularly those with activating mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This selectivity aims to reduce the toxicity associated with non-selective EGFR inhibitors.[2] Upon oral administration, **Nazartinib** covalently binds to the mutant EGFR, inhibiting its downstream signaling through pathways like MAPK, which can lead to cell cycle arrest, apoptosis, and tumor regression in EGFR-mutant tumor cells.[2][3] These application notes provide a summary of dosing and administration strategies for **Nazartinib** in preclinical mouse models based on available research.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data regarding the dosing, administration, and efficacy of **Nazartinib** in various mouse xenograft models.

Table 1: Summary of **Nazartinib** Dosing and Efficacy in Mouse Models

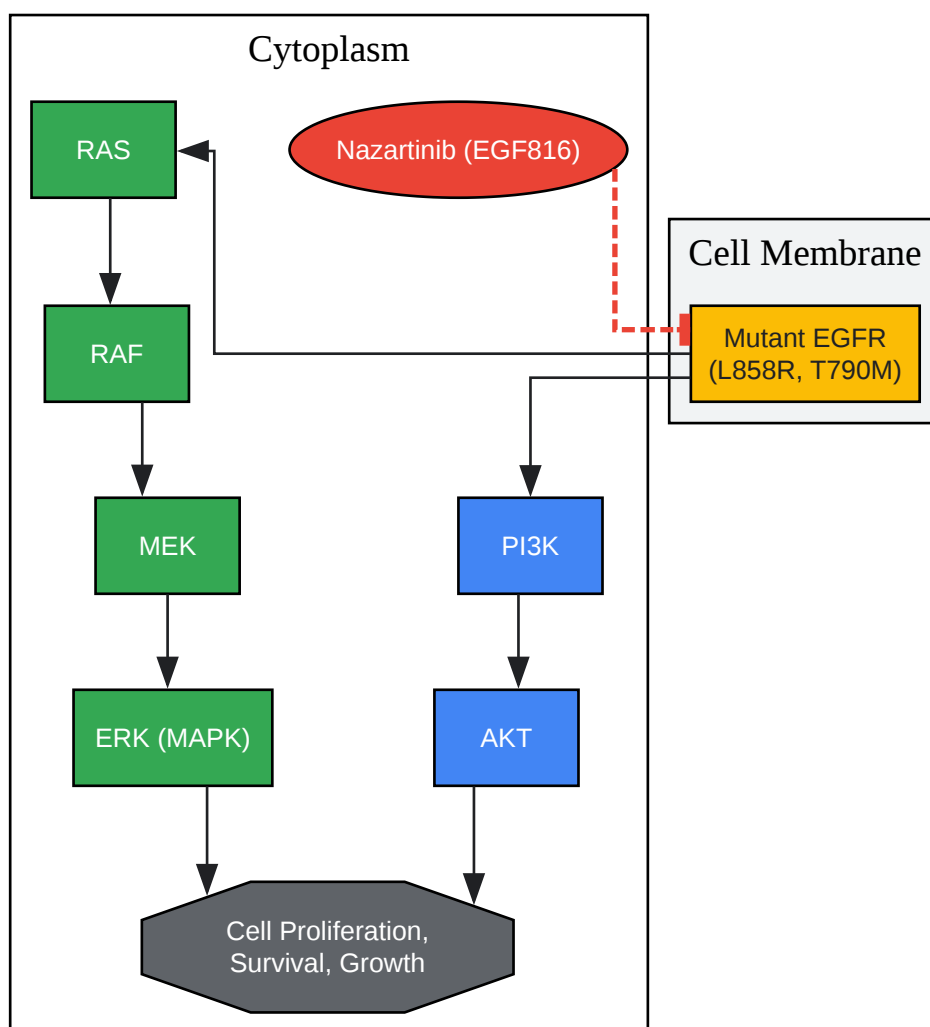
Mouse Model	Cell Line / Tumor Type	Nazartinib Dose (mg/kg)	Administration Route	Observed Efficacy (Tumor/Control Volume %)
Foxn1 nude mice	H1975 (EGFR L858R+T790M)	10	Oral (p.o.)	29% (Tumor Growth Inhibition)[4]
Foxn1 nude mice	H1975 (EGFR L858R+T790M)	20, 25	Oral (p.o.)	Dose-dependent efficacy[4]
Foxn1 nude mice	H1975 (EGFR L858R+T790M)	30	Oral (p.o.)	-61% (Tumor Regression)[4]
Foxn1 nude mice	H1975 (EGFR L858R+T790M)	50	Oral (p.o.)	Near complete tumor regression[4]
Foxn1 nude mice	H1975 (EGFR L858R+T790M)	100	Oral (p.o.)	-80% (Tumor Regression)[4]
Nude mice	H3255 (EGFR L858R)	30	Oral (p.o.)	Significant antitumor activity[4]
PDX Model	H773_V774insN PH	Not Specified	Not Specified	Antitumor effect observed[5]

Table 2: **Nazartinib** Formulation and Administration Protocol Details

Parameter	Description
Formulation Vehicle	Suspension of 0.5% Methylcellulose (MC) and 0.5% Tween 80.[4]
Administration Route	Oral gavage (p.o.).[4]
Dosing Volume	10 μ L per gram of animal body weight.[4]
Animal Strain	Foxn1 nude mice have been utilized in xenograft studies.[4]

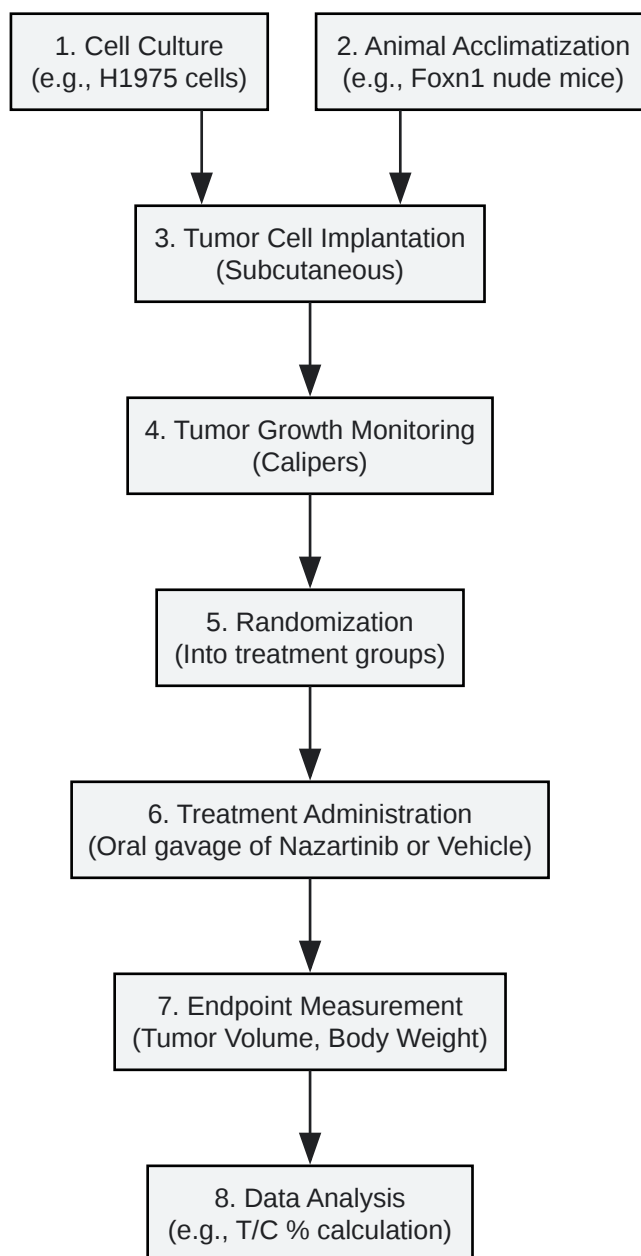
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Nazartinib** and a typical experimental workflow for an in vivo efficacy study.



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Caption: **Nazartinib** inhibits signaling of mutant EGFR.



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Caption: Workflow for a **Nazartinib** in vivo efficacy study.

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo efficacy study of **Nazartinib** in a mouse xenograft model, synthesized from established protocols.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

1. Objective: To evaluate the anti-tumor efficacy of **Nazartinib** in an immunodeficient mouse model bearing human non-small cell lung cancer (NSCLC) xenografts (e.g., H1975).

2. Materials:

- Cell Line: H1975 (EGFR L858R/T790M mutant) human NSCLC cells.
- Animals: Female Foxn1 nude mice, 6-8 weeks old.
- Reagents:
 - **Nazartinib** (EGF816) powder.
 - Vehicle components: Methylcellulose (0.5%), Tween 80 (0.5%), sterile water.
 - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - Matrigel or similar basement membrane matrix.
 - Phosphate Buffered Saline (PBS), sterile.
- Equipment:
 - Laminar flow hood, incubator (37°C, 5% CO₂).
 - Animal housing facility (IVC cages).
 - Syringes (1 mL) and needles (27-gauge).
 - Oral gavage needles (curved, 20-22 gauge).
 - Digital calipers.
 - Analytical balance.

3. Methodology:

- Step 3.1: Cell Preparation and Implantation
 - Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.
 - Harvest cells during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (containing 1×10^7 cells) into the right flank of each mouse.
- Step 3.2: Tumor Growth Monitoring and Randomization
 - Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
 - Measure tumors using digital calipers every 2-3 days. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group). Ensure the average tumor volume is comparable across all groups.
- Step 3.3: **Nazartinib** Formulation and Administration
 - Prepare the vehicle solution: a suspension of 0.5% Methylcellulose and 0.5% Tween 80 in sterile water.
 - Calculate the required amount of **Nazartinib** for each dose group (e.g., 10, 30, 50 mg/kg).
 - Prepare the **Nazartinib** dosing solutions by suspending the calculated weight of the compound in the vehicle. Vortex thoroughly before each administration to ensure a uniform suspension.

- Administer the prepared solutions or vehicle control to the respective groups once daily via oral gavage. The dosing volume should be 10 μ L per gram of body weight.[4]
- Step 3.4: Efficacy Evaluation and Endpoint
 - Continue to monitor tumor volume and body weight for each mouse every 2-3 days throughout the study. Body weight is a key indicator of toxicity.
 - The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
 - At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
 - Calculate the Tumor/Control (T/C) ratio as a percentage: $T/C (\%) = (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group}) \times 100$. A T/C value < 42% is generally considered significant antitumor activity. Negative values indicate tumor regression.[4]

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